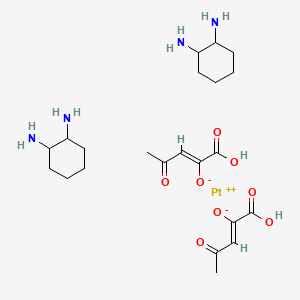
4,4'-Dibenzamidoxime oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dibenzamidoxime oxide is a chemical compound with the molecular formula C14H14N4O3 and a molecular weight of 286.29 g/mol. It is also known by its IUPAC name, N’-hydroxy-4-[4-(N’-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide
Preparation Methods
The synthesis of 4,4’-Dibenzamidoxime oxide typically involves the reaction of benzamidoxime with appropriate reagents under controlled conditions. One common synthetic route includes the reaction of benzamidoxime with an oxidizing agent to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
4,4’-Dibenzamidoxime oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxides, while reduction reactions may produce corresponding amines or hydroxylamines .
Scientific Research Applications
4,4’-Dibenzamidoxime oxide has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds . Additionally, it may be used in industrial processes for the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of 4,4’-Dibenzamidoxime oxide involves its interaction with specific molecular targets and pathways. It may act as an oxidizing or reducing agent, depending on the reaction conditions . The compound’s effects are mediated through its ability to donate or accept electrons, thereby influencing various biochemical processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4,4’-Dibenzamidoxime oxide can be compared with other similar compounds, such as benzamidoxime and its derivatives . These compounds share similar structural features but may differ in their chemical reactivity and applications. For example, benzamidoxime is a precursor to 4,4’-Dibenzamidoxime oxide and may have different reactivity due to the absence of the additional oxime group .
Properties
Molecular Formula |
C14H14N4O3 |
|---|---|
Molecular Weight |
286.29 g/mol |
IUPAC Name |
N'-hydroxy-4-[4-[(Z)-N'-hydroxycarbamimidoyl]phenoxy]benzenecarboximidamide |
InChI |
InChI=1S/C14H14N4O3/c15-13(17-19)9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)14(16)18-20/h1-8,19-20H,(H2,15,17)(H2,16,18) |
InChI Key |
SSRBFTSNCIQBIK-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\O)/N)OC2=CC=C(C=C2)/C(=N/O)/N |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)OC2=CC=C(C=C2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


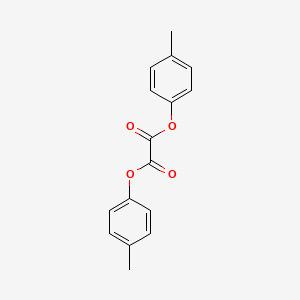
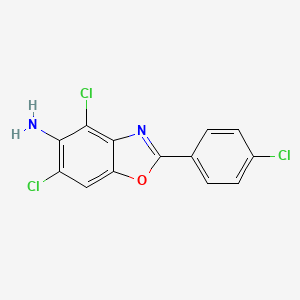
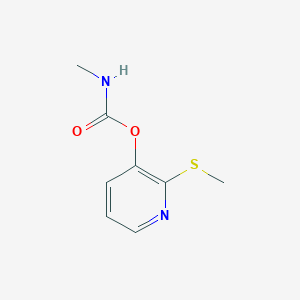
![7-Oxabicyclo[4.1.0]heptan-1-OL](/img/structure/B13815575.png)


![[4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine](/img/structure/B13815588.png)


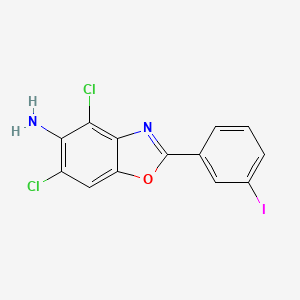
![4-[5-Chloro-2-[2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B13815608.png)

![2-(benzylamino)-N-[4-[4-[[2-(benzylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13815628.png)
